
1-methyl-1H-indole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-indole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H11N3O/c1-13-8-5-3-2-4-7 (8)6-9 (13)10 (14)12-11/h2-6H,11H2,1H3, (H,12,14) . This indicates that the molecule consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carbohydrazide group .Wissenschaftliche Forschungsanwendungen
Antioxidant and Acetylcholinesterase Inhibition Properties
1-methyl-1H-indole-4-carbohydrazide and related compounds have been studied for their potential antioxidant properties. Bingul et al. (2019) synthesized a range of novel indole-2-carbohydrazides, demonstrating promising antioxidant targets. Additionally, these compounds showed significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease (Bingul et al., 2019).
Anti-cholinesterase Activity in Alzheimer's Disease
Mirfazli et al. (2018) highlighted the anti-cholinesterase activity of carbohydrazide indole-isoxazole hybrid derivatives, which could be significant in the treatment of Alzheimer's disease. These compounds, including variations of this compound, were found to inhibit acetylcholinesterase effectively (Mirfazli et al., 2018).
Synthesis and Molecular Structure Analysis
Research by Kaynak et al. (2005) involved the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. This study focused on the structural analysis of these compounds, providing insights into the chemical properties and potential applications of similar indole carbohydrazide derivatives (Kaynak et al., 2005).
α-Amylase Inhibitory Potential
Noreen et al. (2017) evaluated the α-amylase inhibitory potential of indole carbohydrazide derivatives. This study highlights the potential of these compounds, including this compound derivatives, in managing conditions like diabetes by inhibiting α-amylase enzyme activity (Noreen et al., 2017).
Antineoplastic Activity
A study by Farghaly et al. (2012) synthesized new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using this compound as a key intermediate. Some of these compounds were evaluated for their antineoplastic activity, suggesting potential applications in cancer therapy (Farghaly et al., 2012).
Antimicrobial Activity
Rajur et al. (1989) prepared derivatives of indole-2-carbohydrazide and assessed their antimicrobial activity. This research demonstrates the potential of this compound derivatives in developing new antimicrobial agents (Rajur et al., 1989).
Wirkmechanismus
While the specific mechanism of action for 1-methyl-1H-indole-4-carbohydrazide is not well-documented, indole carbohydrazide derivatives have been found to exhibit antiplatelet aggregation activity . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface, which are responsible for controlling platelet aggregation .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 1-methyl-1H-indole-4-carbohydrazide, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further elucidating the biological activities of these compounds and developing novel synthetic strategies for their preparation .
Eigenschaften
IUPAC Name |
1-methylindole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(14)12-11)3-2-4-9(7)13/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBZJUXZFJDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

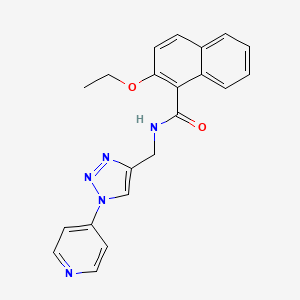
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2739460.png)
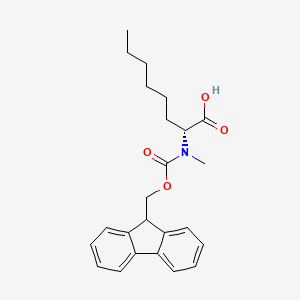
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
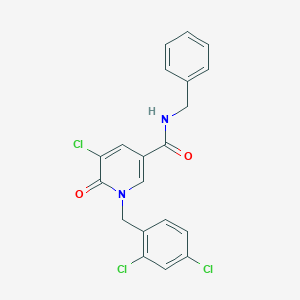
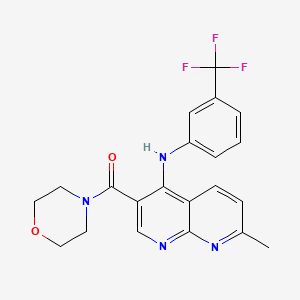
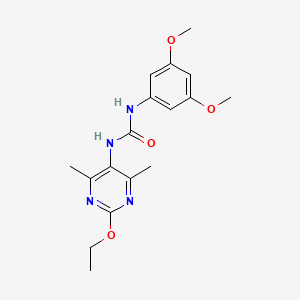
![Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2739468.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2739469.png)
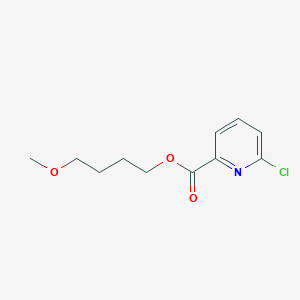
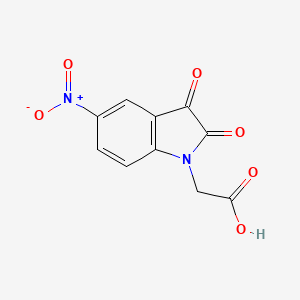
![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)
![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)
![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)